Catenarin Catenarin Catenarin is a natural product found in Pyrenophora grahamii, Ventilago, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 476-46-0
VCID: VC21340748
InChI: InChI=1S/C15H10O6/c1-5-2-8(17)11-12(13(5)19)14(20)7-3-6(16)4-9(18)10(7)15(11)21/h2-4,16-19H,1H3
SMILES: CC1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O
Molecular Formula: C15H10O6
Molecular Weight: 286.24 g/mol

Catenarin

CAS No.: 476-46-0

Cat. No.: VC21340748

Molecular Formula: C15H10O6

Molecular Weight: 286.24 g/mol

* For research use only. Not for human or veterinary use.

Catenarin - 476-46-0

CAS No. 476-46-0
Molecular Formula C15H10O6
Molecular Weight 286.24 g/mol
IUPAC Name 1,4,5,7-tetrahydroxy-2-methylanthracene-9,10-dione
Standard InChI InChI=1S/C15H10O6/c1-5-2-8(17)11-12(13(5)19)14(20)7-3-6(16)4-9(18)10(7)15(11)21/h2-4,16-19H,1H3
Standard InChI Key VWDXGKUTGQJJHJ-UHFFFAOYSA-N
SMILES CC1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O
Canonical SMILES CC1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O

Chemical Identity and Structural Characteristics

Molecular Composition

Catenarin (CAS: 476-46-0) is a naturally occurring anthraquinone derivative with the molecular formula C15H10O6. This compound belongs to the broader family of anthraquinones, characterized by their tricyclic aromatic structure with two carbonyl groups in a central ring. The distinctive chemical structure of catenarin contributes to its vibrant red coloration and biological activities.

The compound's structure includes multiple hydroxyl groups attached to the anthraquinone backbone, which play crucial roles in its biological interactions and chemical properties. These hydroxyl groups enable catenarin to form hydrogen bonds with various cellular targets, contributing to its therapeutic effects and biological activities in natural systems.

Natural Sources and Occurrence

Catenarin is primarily found in certain fungi, particularly those belonging to the genus Pyrenophora. The compound serves various ecological functions in these organisms, potentially including defense mechanisms against predators or competing microorganisms. The natural production of catenarin in fungi represents a sophisticated biosynthetic pathway that has evolved to create this complex polyketide compound.

The presence of catenarin in fungal species has facilitated research into sustainable methods for its extraction and production. Research into the ecological roles of catenarin in its natural fungal habitats continues to provide insights into both its biological significance and potential applications in various fields.

Biosynthesis and Production Methods

Biosynthetic Pathways

Catenarin is biosynthesized as a polyketide, generally synthesized from acetyl and malonyl-Coenzyme A (CoA) through complex enzymatic processes within fungal cells. This biosynthetic pathway involves multiple enzymatic steps, including condensation reactions, oxidations, and modifications of the polyketide backbone to form the final anthraquinone structure.

The detailed understanding of these biosynthetic pathways has significant implications for biotechnological production methods, potentially allowing for enhanced or modified production of catenarin and related compounds through metabolic engineering approaches.

Synthetic Production Methods

Several chemical routes exist for the synthesis of catenarin. A common method involves the oxidative coupling of appropriate anthraquinone precursors under controlled conditions. The reaction typically requires oxidizing agents such as potassium permanganate or cerium(IV) ammonium nitrate, carried out in organic solvents like acetic acid at elevated temperatures.

These synthetic approaches allow for the production of catenarin in laboratory settings, facilitating research into its biological properties and potential applications. The development of efficient synthetic routes remains an important area of research for expanding the availability of this compound for further studies.

Industrial Production Techniques

Industrial production of catenarin often employs fermentation of specific fungal strains known to produce this compound naturally. In this process, fungi are cultured in nutrient-rich media, followed by extraction of catenarin from fungal biomass using organic solvents. Purification typically involves column chromatography to obtain high-purity catenarin.

This biotechnological approach represents a sustainable method for large-scale production, potentially offering advantages over purely synthetic methods in terms of environmental impact and production efficiency. Ongoing research continues to optimize these production methods to enhance yield and purity.

Biological Activity and Mechanisms

Intracellular Signaling Pathways

Mechanistic studies have revealed that catenarin inhibits CCR5- and CXCR4-mediated chemotaxis through the reduction of phosphorylation of specific mitogen-activated protein kinases (MAPKs), particularly p38 and c-Jun N-terminal kinase (JNK), along with their upstream kinases (MKK6 and MKK7). Additionally, catenarin reduces calcium mobilization, which is crucial for chemokine-directed cell migration .

This multi-faceted interference with intracellular signaling cascades explains catenarin's potent effects on leukocyte migration and inflammatory processes. The compound's ability to simultaneously target multiple components of these signaling pathways contributes to its efficacy in modulating immune responses.

Comparative Potency Analysis

Research has demonstrated that catenarin exhibits superior potency compared to other anthraquinone compounds in inhibiting chemokine-directed cell migration. In comparative studies, the half maximal inhibitory concentration (IC50) values for catenarin, emodin, cascarin, and rhein on chemotaxis triggered by the CCR5 ligand MIP-1β were 0.24, 0.36, 0.39, and 3.1 μg/mL, respectively. Similarly, for CXCR4-mediated chemotaxis triggered by SDF-1β, the IC50 values were 0.46, 1.8, 0.86, and 2.8 μg/mL, respectively .

This comparative analysis positions catenarin as the most potent among the tested anthraquinones, highlighting its potential as a lead compound for developing therapeutics targeting chemokine-mediated processes. The significant difference in potency suggests specific structural features of catenarin that optimize its interaction with target pathways.

Antidiabetic Properties

Prevention of Type 1 Diabetes in Animal Models

One of the most significant biological activities of catenarin is its ability to prevent type 1 diabetes (T1D) in non-obese diabetic (NOD) mice. Research has demonstrated that catenarin administration has a dose-dependent protective effect against T1D development. Specifically, catenarin at doses of 0.4 mg/kg, 4 mg/kg, and 20 mg/kg reduced diabetes incidence in NOD mice by 33%, 86%, and 100%, respectively .

This remarkable dose-dependent prevention of T1D exceeds the efficacy observed with conventional anti-inflammatory drugs such as acetylsalicylic acid, which reduced diabetes incidence by only 17% in comparable studies. The complete prevention of diabetes at the highest dose represents a particularly promising finding for potential therapeutic applications.

Histological Evidence of Islet Protection

Histological examination of pancreatic tissues from NOD mice treated with catenarin has provided critical insights into its protective mechanisms. In mice treated with vehicle control, 0.4 mg/kg catenarin, or acetylsalicylic acid, severe islet destruction and extensive leukocyte infiltration were observed. In contrast, mice treated with catenarin at 4 mg/kg or higher doses showed significantly reduced islet destruction and minimal leukocyte infiltration .

TreatmentDoseDiabetes ReductionIslet Preservation
Catenarin0.4 mg/kg33%Minimal
Catenarin4 mg/kg86%Moderate
Catenarin20 mg/kg100%Significant
Acetylsalicylic acidStandard dose17%Minimal
Vehicle control-0%None

This comparative analysis highlights catenarin's superior efficacy in preventing T1D compared to conventional anti-inflammatory approaches, positioning it as a promising candidate for further investigation as a potential prophylactic agent for T1D .

Detailed Mechanism of Action

Inhibition of Leukocyte Migration

Catenarin and its anthraquinone analogs have been shown to dose-dependently suppress chemotaxis in leukocytes mediated by CXCR4 and CCR5 receptors. This inhibition of leukocyte migration is central to catenarin's ability to prevent inflammatory processes that contribute to various pathological conditions, including T1D .

In vitro migration assays have demonstrated that catenarin treatment effectively abolishes the directional movement of T cells toward chemokines such as SDF-1β and MIP-1β. This inhibition of chemotaxis occurs without significant cytotoxicity, as evidenced by viability assays showing >80% cell survival at therapeutic concentrations .

Specific Cellular Effects

The cellular effects of catenarin extend beyond simply blocking chemotaxis. In NOD mice, catenarin treatment significantly reduces the infiltration of leukocytes into pancreatic islets, thereby preserving islet architecture and β-cell function. This protection against immune-mediated islet destruction is critical for catenarin's antidiabetic effects .

Additionally, catenarin's effects on cellular signaling pathways may influence other aspects of immune cell function, including cytokine production and immune cell activation. These broader immunomodulatory effects potentially contribute to catenarin's therapeutic potential in inflammatory and autoimmune conditions.

Comparison with Other Anthraquinones

Structural and Functional Relationships

Catenarin belongs to the broader family of anthraquinone compounds, which includes several other structurally related molecules with varying biological activities. Notable anthraquinones that have been compared with catenarin include emodin, cascarin, and rhein. These compounds share the basic anthraquinone scaffold but differ in their substitution patterns, which significantly influences their biological properties .

The structure-activity relationships within this class of compounds provide valuable insights into the molecular features that determine their efficacy in targeting specific biological pathways. The superior potency of catenarin compared to other anthraquinones suggests that its specific structural configuration optimizes interaction with chemokine receptors and downstream signaling components.

Comparative Efficacy Analysis

Detailed comparative analyses have established catenarin as the most potent among tested anthraquinones in inhibiting chemokine-directed cell migration. The table below summarizes the IC50 values for various anthraquinones in inhibiting CCR5 and CXCR4-mediated chemotaxis:

CompoundIC50 for CCR5-mediated chemotaxis (μg/mL)IC50 for CXCR4-mediated chemotaxis (μg/mL)
Catenarin0.240.46
Emodin0.361.8
Cascarin0.390.86
Rhein3.12.8
ResveratrolNo significant activityNo significant activity
Acetylsalicylic acidNo significant activityNo significant activity

This quantitative comparison clearly demonstrates catenarin's superior potency, particularly in inhibiting CCR5-mediated chemotaxis. The substantial differences in IC50 values highlight the specificity of catenarin's effects and its potential advantages as a therapeutic agent targeting chemokine-mediated processes .

Industrial and Practical Applications

Natural Dye Production

The vibrant red color of catenarin makes it valuable as a natural dye in the textile and food industries. The application of catenarin as a dye offers an environmentally friendly alternative to synthetic dyes, aligning with current trends toward sustainability in industrial processes.

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